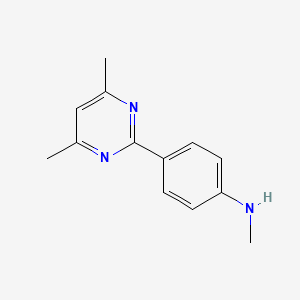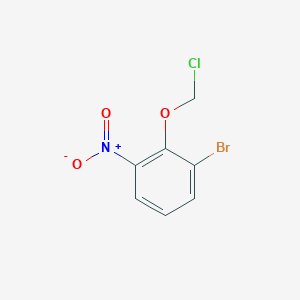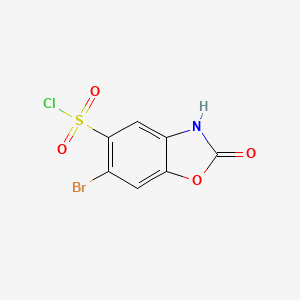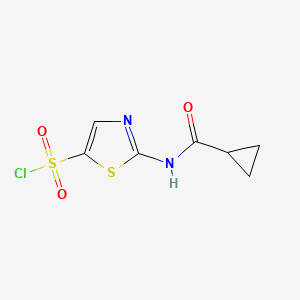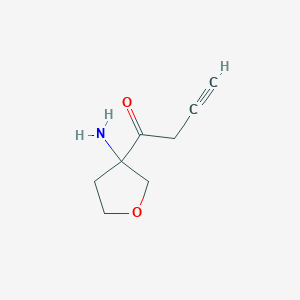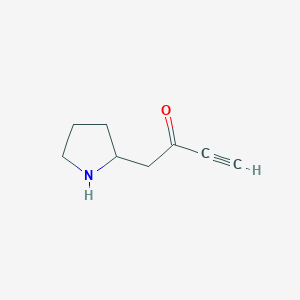
1-(Pyrrolidin-2-yl)but-3-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-2-yl)but-3-yn-2-one is an organic compound with the molecular formula C8H11NO. It is a cyclic amide derived from the condensation of 1-butyne and pyrrolidine. This compound is known for its unique structural features, which include a pyrrolidine ring and an alkyne group, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-2-yl)but-3-yn-2-one typically involves the reaction of 1-butyne with pyrrolidine. One common method includes the use of a Lewis acid catalyst to facilitate the condensation reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize advanced catalytic systems and optimized reaction conditions to achieve efficient and cost-effective production. The use of automated systems and real-time monitoring ensures consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Pyrrolidin-2-yl)but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Nucleophiles such as amines or halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyrrolidin-2-ones.
Applications De Recherche Scientifique
1-(Pyrrolidin-2-yl)but-3-yn-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, polymers, and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(Pyrrolidin-2-yl)but-3-yn-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of the alkyne group allows for covalent binding to target proteins, leading to inhibition or activation of their functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(But-3-yn-1-yl)pyrrolidin-2-one: Similar structure but with different substitution patterns.
Pyrrolidin-2-one: Lacks the alkyne group, resulting in different reactivity and applications.
3-Iodopyrroles: Contains an iodine substituent, leading to distinct chemical properties.
Uniqueness
1-(Pyrrolidin-2-yl)but-3-yn-2-one is unique due to its combination of a pyrrolidine ring and an alkyne group. This structural feature imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its potential biological activities further highlight its importance in scientific research .
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1-pyrrolidin-2-ylbut-3-yn-2-one |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)6-7-4-3-5-9-7/h1,7,9H,3-6H2 |
Clé InChI |
AVLJSYAXROSKDL-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)CC1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


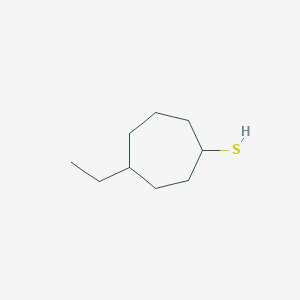
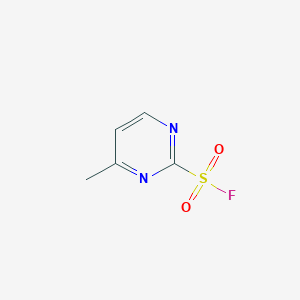

![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)
